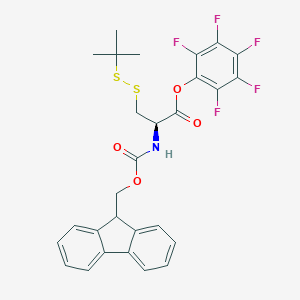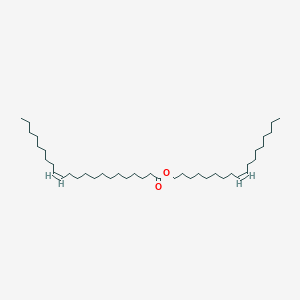
Oleyl erucate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleyl erucate is a natural wax ester that is widely used in cosmetics and personal care products. It is a non-toxic and biodegradable compound that has been found to have numerous applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of oleyl erucate is not fully understood. However, it is believed that its antioxidant and anti-inflammatory properties are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Additionally, oleyl erucate has been found to enhance the penetration of other active compounds through the skin, which may contribute to its drug delivery properties.
Biochemische Und Physiologische Effekte
Oleyl erucate has been found to have numerous biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, oleyl erucate has been found to enhance the penetration of other active compounds through the skin, which may contribute to its drug delivery properties. In vivo studies have shown that it can reduce inflammation and improve skin hydration.
Vorteile Und Einschränkungen Für Laborexperimente
Oleyl erucate has several advantages for use in lab experiments. It is non-toxic, biodegradable, and has low melting point, which makes it easy to handle and manipulate. Additionally, it is a good solvent for a wide range of compounds, which makes it an attractive option for use in drug delivery systems. However, oleyl erucate has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. Additionally, its low viscosity may make it difficult to handle in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of oleyl erucate. One area of interest is the use of oleyl erucate in the development of drug delivery systems. Its low toxicity and biodegradability make it an attractive option for use in this field. Additionally, further research is needed to fully understand the mechanism of action of oleyl erucate and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for oleyl erucate may lead to improved properties and increased applications.
Synthesemethoden
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a clear, colorless liquid that has a low melting point and is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Oleyl erucate has been found to have numerous applications in the field of scientific research. It is commonly used as a vehicle for the delivery of drugs and other active compounds. Its low toxicity and biodegradability make it an attractive option for use in drug delivery systems. Additionally, oleyl erucate has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
143485-69-2 |
|---|---|
Produktname |
Oleyl erucate |
Molekularformel |
C40H76O2 |
Molekulargewicht |
589 g/mol |
IUPAC-Name |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
17673-56-2 |
Synonyme |
OLEYL ERUCATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
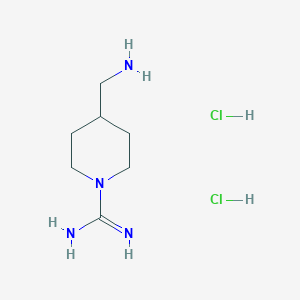





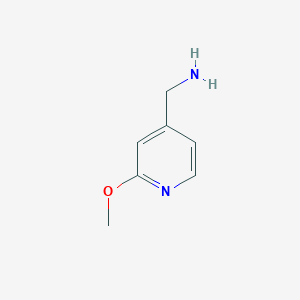

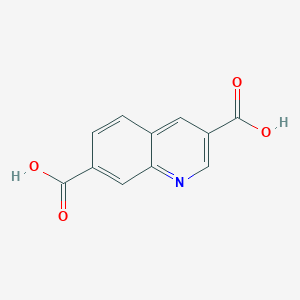
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
